hTAAR1 Agonist Potency: 2-MPEA vs. 3-MPEA, 4-MPEA, and PEA in a Single Head-to-Head Study
In a systematic evaluation of β-phenethylamine analogs at human TAAR1 stably expressed in RD-HGA16 cells, 2-MPEA (2-OCH₃) achieved an EC₅₀ of 144±13 nM with Emax of 95±1%, representing approximately 10-fold higher potency than the meta isomer 3-MPEA (EC₅₀ = 1,444±25 nM) and approximately 41-fold higher potency than the para isomer 4-MPEA (EC₅₀ = 5,980±580 nM). Relative to the unsubstituted parent phenethylamine (EC₅₀ = 129±13 nM; Emax = 100±9%), 2-MPEA retains comparable potency (1.1-fold difference) but exhibits slightly reduced maximal efficacy (95% vs. 100%) [1]. This is the only published study in which all four compounds were tested under identical assay conditions, providing the most rigorous basis for direct comparison.
| Evidence Dimension | hTAAR1 agonist potency (EC₅₀) and maximal efficacy (Emax) |
|---|---|
| Target Compound Data | 2-MPEA (2-OCH₃): EC₅₀ = 144±13 nM; Emax = 95±1% |
| Comparator Or Baseline | 3-MPEA (3-OCH₃): EC₅₀ = 1,444±25 nM; Emax = 73±4% | 4-MPEA (4-OCH₃): EC₅₀ = 5,980±580 nM; Emax = 106±2% | PEA (H): EC₅₀ = 129±13 nM; Emax = 100±9% |
| Quantified Difference | 2-MPEA is ~10-fold more potent than 3-MPEA; ~41-fold more potent than 4-MPEA; equipotent to PEA (1.1-fold) |
| Conditions | RD-HGA16 cells stably transfected with hTAAR1; calcium flux assay; all compounds tested in the same experimental series (Lewin et al. 2008, Table 1) |
Why This Matters
For TAAR1-targeted screening or pharmacological profiling, selecting 2-MPEA provides 10- to 41-fold greater assay sensitivity over the 3- and 4-isomers, reducing compound consumption and enabling detection of weaker allosteric modulators or competitive antagonists in the same assay system.
- [1] Lewin AH, Navarro HA, Mascarella SW. Structure-activity correlations for beta-phenethylamines at human trace amine receptor 1. Bioorg Med Chem. 2008;16(15):7415–7423. doi:10.1016/j.bmc.2008.06.009. Table 1, compounds 1, 17, 18, 19. PMID: 18602830. View Source
